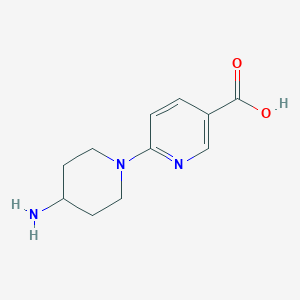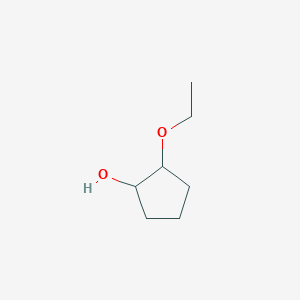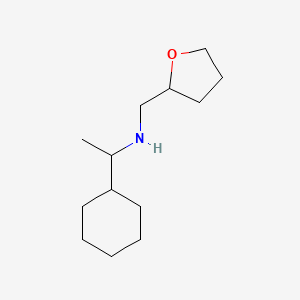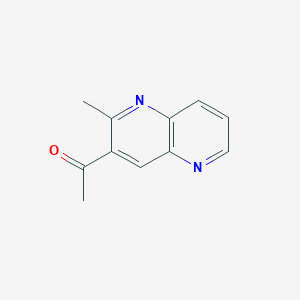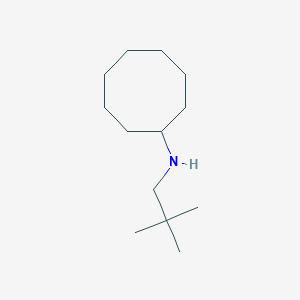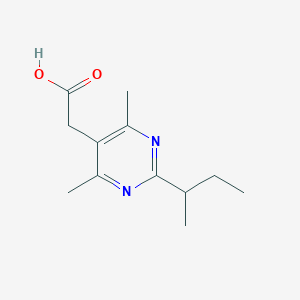
2-(2-(Sec-butyl)-4,6-dimethylpyrimidin-5-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(Sec-butyl)-4,6-dimethylpyrimidin-5-yl)acetic acid is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound features a sec-butyl group and two methyl groups attached to the pyrimidine ring, which can influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Sec-butyl)-4,6-dimethylpyrimidin-5-yl)acetic acid can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide. This reaction is known for its mild conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(2-(Sec-butyl)-4,6-dimethylpyrimidin-5-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
2-(2-(Sec-butyl)-4,6-dimethylpyrimidin-5-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(2-(Sec-butyl)-4,6-dimethylpyrimidin-5-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sec-butyl and methyl groups on the pyrimidine ring can influence the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2-(4,6-Dimethylpyrimidin-5-yl)acetic acid: Lacks the sec-butyl group, which can affect its reactivity and binding properties.
2-(2-Butyl)-4,6-dimethylpyrimidin-5-yl)acetic acid: Similar structure but with a different alkyl group, leading to variations in chemical behavior.
2-(2-(Sec-butyl)-4-methylpyrimidin-5-yl)acetic acid: Has one less methyl group, which can influence its steric and electronic properties.
Uniqueness
The presence of the sec-butyl group and two methyl groups on the pyrimidine ring makes 2-(2-(Sec-butyl)-4,6-dimethylpyrimidin-5-yl)acetic acid unique in terms of its steric and electronic characteristics. These structural features can enhance its binding affinity and selectivity for specific molecular targets, making it a valuable compound in various scientific and industrial applications.
特性
分子式 |
C12H18N2O2 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC名 |
2-(2-butan-2-yl-4,6-dimethylpyrimidin-5-yl)acetic acid |
InChI |
InChI=1S/C12H18N2O2/c1-5-7(2)12-13-8(3)10(6-11(15)16)9(4)14-12/h7H,5-6H2,1-4H3,(H,15,16) |
InChIキー |
FWMMINMEUAPWNJ-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C1=NC(=C(C(=N1)C)CC(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(3-Methylphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13251694.png)
![tert-Butyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate](/img/structure/B13251695.png)


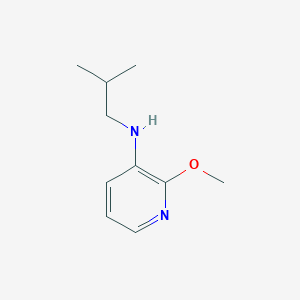
![4-[(2-Chloro-5-methylphenoxy)methyl]benzoic acid](/img/structure/B13251727.png)
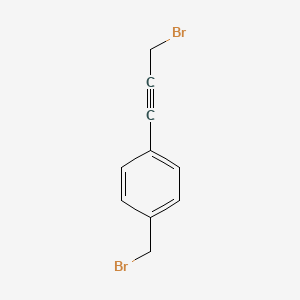
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-hydroxyhexanoic acid](/img/structure/B13251731.png)
